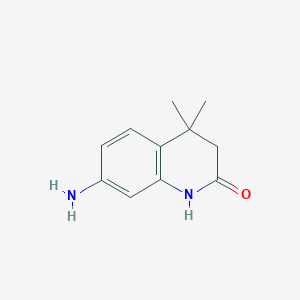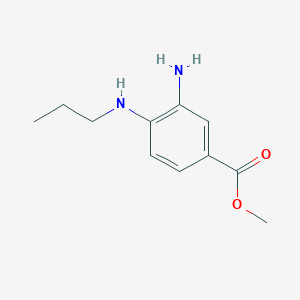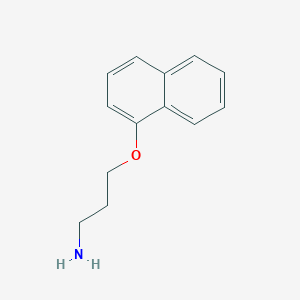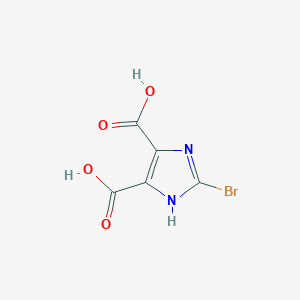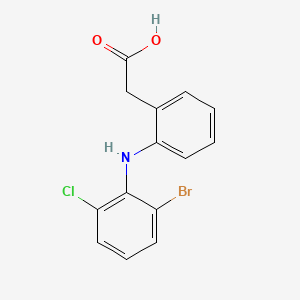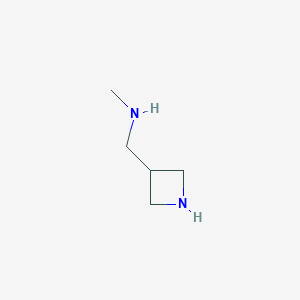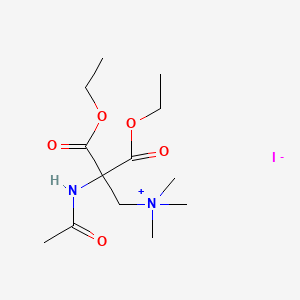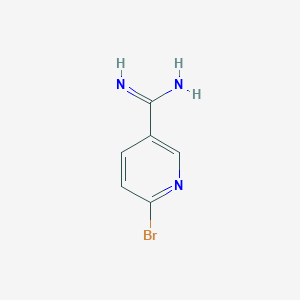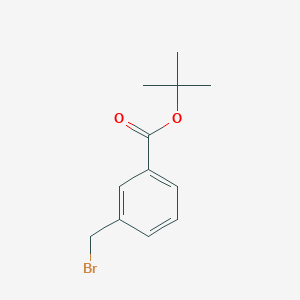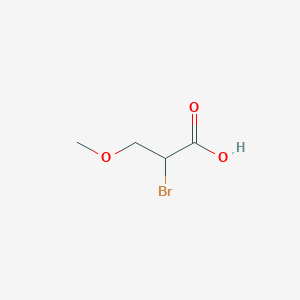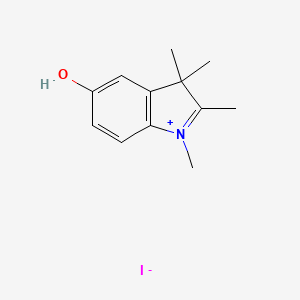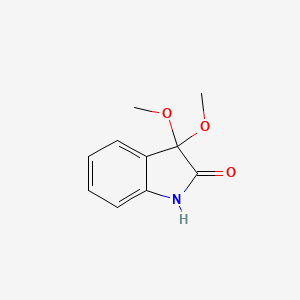
3,3-Diméthoxyindolin-2-one
Vue d'ensemble
Description
3,3-Dimethoxyindolin-2-one: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Applications De Recherche Scientifique
3,3-Dimethoxyindolin-2-one has several scientific research applications, including:
Mécanisme D'action
Target of Action
Related compounds such as 3-substituted-indolin-2-one derivatives have been shown to target inflammatory pathways, specifically inhibiting the production of pro-inflammatory cytokines like tnf-α and il-6 . Another study suggests that similar compounds were designed as acetylcholine esterase (AChE) inhibitors .
Mode of Action
Related compounds have been shown to inhibit nitric oxide production related to inflammation, suppress the production of tnf-α and il-6 in a concentration-dependent manner, and inhibit mrna expression . In the context of AChE inhibition, these compounds may prevent the breakdown of acetylcholine, a neurotransmitter important for memory and learning .
Biochemical Pathways
Related compounds have been shown to inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . These pathways are involved in cellular responses to inflammation and stress.
Result of Action
Related compounds have shown anti-inflammatory activity, inhibiting the production of pro-inflammatory cytokines and nitric oxide . They also exhibit AChE inhibitory activity, which could potentially be beneficial in conditions like Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
Indolin-2-one derivatives have been shown to exhibit anti-inflammatory activity
Cellular Effects
Related compounds such as 3-substituted-indolin-2-one derivatives have shown anti-inflammatory activity by inhibiting nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibiting lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Molecular Mechanism
Related compounds such as 3-substituted-indolin-2-one derivatives have been shown to inhibit the nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Temporal Effects in Laboratory Settings
Related compounds such as 3-substituted-indolin-2-one derivatives have shown anti-inflammatory activity, with effects observable within 30 minutes and full metabolization occurring within 6 hours .
Dosage Effects in Animal Models
Related compounds such as nanoparticles have shown varying toxic effects at different dosages .
Metabolic Pathways
Related compounds such as indole and its metabolites have been shown to be involved in various metabolic processes .
Transport and Distribution
Related compounds such as light particle slurries have been studied for their flow characteristics, including critical flow velocity .
Subcellular Localization
Computational methods have been developed to predict the subcellular localization of related compounds such as long non-coding RNAs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxyindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . Another approach involves the one-pot, three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .
Industrial Production Methods: Industrial production of 3,3-Dimethoxyindolin-2-one may involve scalable methods such as the Bartoli reaction, which provides a convenient and efficient route for synthesizing indoles with minimal substitution on the 2- and 3-positions . This method is advantageous due to its operational simplicity and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different reduced forms of indolin-2-one.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Reduced forms of indolin-2-one.
Substitution: Various substituted indole derivatives.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-Hydroxyindolin-2-one: Another indole derivative with significant biological activities.
Indole-2-carboxylic acid: Known for its diverse biological properties.
Uniqueness: 3,3-Dimethoxyindolin-2-one is unique due to its specific substitution pattern at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
3,3-dimethoxy-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(14-2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHLRIGARDUGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2=CC=CC=C2NC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573172 | |
| Record name | 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-69-8 | |
| Record name | 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)
